N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core. Its structure includes a 4-chlorophenyl group attached to the acetamide nitrogen and a 4-fluorophenyl substituent at the pyrazine ring’s 2-position. This compound’s design leverages halogenated aryl groups (Cl, F) to modulate electronic properties and enhance binding affinity in biological systems .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4OS/c21-14-3-7-16(8-4-14)24-19(27)12-28-20-18-11-17(25-26(18)10-9-23-20)13-1-5-15(22)6-2-13/h1-11H,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXOTRRAJDAKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H15ClFN5OS
- Molecular Weight : Approximately 432.5 g/mol
Research indicates that this compound may inhibit Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression. By preventing the transition from the G1 phase to the S phase, this compound can reduce cell proliferation in various cancer cell lines .
Biological Activity
The compound has shown promising results in several biological assays:
- Inhibition of Kinases : The compound has been evaluated for its ability to inhibit various kinases involved in oncogenic pathways. For instance, studies have demonstrated its inhibitory effects on AKT2/PKBβ, which is significant given that AKT signaling is often dysregulated in gliomas .
- Anticancer Activity : In vitro studies have shown that this compound exhibits potent anticancer activity against glioblastoma cell lines. It demonstrated a low micromolar activity against AKT2 and inhibited neurosphere formation in primary patient-derived glioma stem cells without significant cytotoxicity towards non-cancerous cells .
- Cell Proliferation and Apoptosis : The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential. Specific studies have indicated that treatment with this compound led to reduced viability and increased apoptosis in glioma cells .
Case Studies
Several case studies have explored the effectiveness of this compound:
- Study on Glioblastoma : A study involving patient-derived glioblastoma cells revealed that the compound significantly inhibited cell growth and induced apoptosis at concentrations that were non-toxic to normal cells. The study concluded that this compound could be a lead candidate for further development as an anti-glioma agent .
- Kinase Profiling : In a kinase profiling study, the compound was screened against 139 purified kinases and showed specific inhibition of AKT2 with IC50 values indicating strong potential for therapeutic use in cancers characterized by aberrant AKT signaling .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Halogenated Aryl Groups
- Chlorophenyl vs. Fluorophenyl Positioning : The target compound’s 4-chlorophenyl (electron-withdrawing) and 4-fluorophenyl groups contrast with analogs like G420-0511 (), which features a trifluoromethylphenyl group. The latter’s higher lipophilicity (logP) may enhance membrane permeability but reduce aqueous solubility .
- Methoxy Substitutions : Compounds in (e.g., 18q, 18r) include methoxyphenyl groups, which are electron-donating and may improve metabolic stability compared to halogenated analogs .
Sulfanyl Acetamide Linkers
The sulfanyl bridge in the target compound is shared with N-(3-(methylsulfanyl)phenyl)-derivatives () and diamino-pyrimidine-linked acetamides (). This moiety facilitates hydrogen bonding and metal coordination, critical for interactions with enzymatic targets .
Molecular and Physicochemical Properties
Table 1 summarizes key data for the target compound and analogs:
*Calculated based on molecular formula.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
